molecular formula C23H30N6O4 B1662758 Teoprolol CAS No. 65184-10-3

Teoprolol

Cat. No.: B1662758
CAS No.: 65184-10-3
M. Wt: 454.5 g/mol
InChI Key: HITMZSXZYGLDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Teoprolol is a β-adrenergic receptor blocker.

Properties

IUPAC Name

7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O4/c1-14(8-9-29-13-25-21-20(29)22(31)28(4)23(32)27(21)3)24-11-16(30)12-33-19-7-5-6-18-17(19)10-15(2)26-18/h5-7,10,13-14,16,24,26,30H,8-9,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITMZSXZYGLDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)CCN3C=NC4=C3C(=O)N(C(=O)N4C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10867126
Record name 7-[3-({2-Hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl}amino)butyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10867126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65184-10-3
Record name 3,7-Dihydro-7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65184-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Teoprolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065184103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teoprolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFG2498J1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Enantioselective Synthesis of (S)-Metoprolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metoprolol, a selective β1 receptor antagonist, is a widely prescribed medication for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The pharmacological activity of Metoprolol resides primarily in the (S)-enantiomer, which is approximately 100-fold more potent than the (R)-enantiomer. The (R)-enantiomer is associated with a higher incidence of side effects. Consequently, the development of efficient and scalable methods for the enantioselective synthesis of (S)-Metoprolol is of paramount importance in the pharmaceutical industry. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of (S)-Metoprolol, including detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

The enantioselective synthesis of (S)-Metoprolol can be broadly categorized into three main approaches:

  • Chiral Pool Synthesis: This strategy utilizes a readily available chiral starting material, most commonly (R)-epichlorohydrin, to introduce the desired stereochemistry.

  • Kinetic Resolution: This approach involves the separation of a racemic mixture of a key intermediate, either through enzymatic or chemical catalysis, to isolate the desired enantiomer.

  • Asymmetric Catalysis: This method employs a chiral catalyst to induce stereoselectivity in a key bond-forming reaction, such as dihydroxylation.

The following sections will delve into the specifics of each of these strategies, providing quantitative data and detailed experimental procedures.

Quantitative Data Summary

The following tables summarize the key quantitative data for various enantioselective synthetic routes to (S)-Metoprolol, allowing for a clear comparison of their efficiencies.

Table 1: Synthesis of (S)-Metoprolol using Chiral Building Blocks

Chiral Building BlockKey Reaction StepEnantiomeric Excess (ee%)Overall Yield (%)Reference
(R)-EpichlorohydrinNucleophilic opening with 4-(2-methoxyethyl)phenol>9779.6
(S)-3-Chloro-1,2-propanediolReaction with 4-(2-methoxyethyl)phenol and amination>9953.9

Table 2: Kinetic Resolution Approaches to (S)-Metoprolol

Resolution MethodSubstrateCatalyst/EnzymeEnantiomeric Excess (ee%) of (S)-MetoprololYield (%)Reference
Enzymatic Kinetic Resolution(RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-olPseudomonas fluorescens lipase (PFL)>95 (for the (S)-alcohol)~50 (for the (S)-alcohol)
Enzymatic Kinetic Resolution(RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-olCandida antarctica lipase B (CALB)99High
Hydrolytic Kinetic ResolutionRacemic terminal epoxideJacobsen's (R,R)-salen-Co(III) catalyst96Not specified
Kinetic Resolution with Chiral AuxiliaryRacemic β-amino alcoholHCS (chiral auxiliary)>99Not specified

Table 3: Asymmetric Catalysis for (S)-Metoprolol Synthesis

Asymmetric ReactionCatalyst SystemEnantiomeric Excess (ee%)Yield (%)Reference
Sharpless Asymmetric DihydroxylationAD-mix-βHighNot specified

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of (S)-Metoprolol using (R)-Epichlorohydrin

This protocol is adapted from a procedure that reports a high yield and enantiomeric excess.

Step 1: Synthesis of (S)-3-(4-(2-methoxyethyl)phenoxy)-1,2-epoxypropane

  • To a solution of 4-(2-methoxyethyl)phenol (1 equivalent) in a suitable solvent (e.g., a mixture of water and an organic solvent), add a base such as sodium hydroxide or potassium carbonate.

  • Add (R)-epichlorohydrin (1.0-1.2 equivalents) dropwise to the reaction mixture at a controlled temperature (e.g., 30-90°C).

  • Stir the reaction mixture vigorously for a specified time until the reaction is complete (monitored by TLC or HPLC).

  • Upon completion, extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the crude epoxide.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of (S)-Metoprolol

  • Dissolve the purified (S)-3-(4-(2-methoxyethyl)phenoxy)-1,2-epoxypropane in a suitable solvent or use it neat.

  • Add isopropylamine (a significant excess) to the epoxide.

  • Heat the reaction mixture to a specified temperature (e.g., reflux) and stir for several hours until the reaction is complete.

  • After completion, remove the excess isopropylamine and solvent under reduced pressure.

  • The resulting crude (S)-Metoprolol can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield the final product with high enantiomeric purity.

Enzymatic Kinetic Resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

This protocol is based on the use of Pseudomonas fluorescens lipase (PFL) for the selective acylation of the (R)-enantiomer.

  • Reaction Setup: In a suitable flask, dissolve the racemic chlorohydrin, (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol (10 mM), in an organic solvent (e.g., toluene).

  • Acyl Donor: Add a suitable acyl donor, such as vinyl acetate.

  • Enzyme Addition: Add Pseudomonas fluorescens lipase (PFL) (e.g., 400 units) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 3 hours) to achieve approximately 50% conversion.

  • Work-up: After the desired conversion is reached, filter off the enzyme. The filtrate contains the acylated (R)-enantiomer and the unreacted (S)-enantiomer.

  • Separation and Purification: Separate the (S)-alcohol from the (R)-ester by column chromatography.

  • Conversion to (S)-Metoprolol: The isolated (S)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol can then be converted to (S)-Metoprolol via reaction with isopropylamine as described in the previous protocol.

Hydrolytic Kinetic Resolution using Jacobsen's Catalyst

This protocol describes the resolution of a terminal epoxide intermediate using Jacobsen's chiral (salen)Co(III) catalyst.

  • Catalyst Preparation: The active (R,R)-salen-Co(III) catalyst is typically generated in situ from the corresponding Co(II) precursor by oxidation with a suitable oxidant (e.g., acetic acid in the presence of air).

  • Reaction Setup: In a reaction vessel, dissolve the racemic epoxide intermediate in a suitable solvent.

  • Catalyst Addition: Add a catalytic amount of the Jacobsen's catalyst (e.g., 0.5-2 mol%).

  • Hydrolysis: Add a controlled amount of water (approximately 0.5 equivalents relative to the racemic epoxide) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature until the desired level of conversion is achieved. The reaction selectively hydrolyzes the (R)-epoxide, leaving the desired (S)-epoxide unreacted.

  • Work-up and Purification: After the reaction, the unreacted (S)-epoxide can be separated from the diol product by standard purification techniques such as column chromatography.

  • Conversion to (S)-Metoprolol: The enantiomerically enriched (S)-epoxide is then reacted with isopropylamine to yield (S)-Metoprolol.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and experimental workflows described in this guide.

Navigating Preclinical Development: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Metoprolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of metoprolol in key preclinical models. Metoprolol, a selective β1-adrenergic receptor antagonist, is a widely used therapeutic agent for cardiovascular disorders. Understanding its behavior in animal models is crucial for the development of new formulations, drug-drug interaction studies, and the extrapolation of findings to clinical settings. This guide summarizes quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes to support researchers in their drug development endeavors.

Pharmacokinetics of Metoprolol in Preclinical Models

The pharmacokinetic profile of metoprolol varies across different preclinical species. The following tables summarize key pharmacokinetic parameters of metoprolol in rats, mice, dogs, rabbits, and Göttingen minipigs, providing a comparative view of its absorption, distribution, metabolism, and excretion.

Table 1: Pharmacokinetic Parameters of Metoprolol in Rats

ParameterIntravenous (IV) AdministrationOral (PO) AdministrationReference
Dose 1 mg/kg5 mg/kg
Cmax (ng/mL) 455.3 ± 125.2 (C0)170.0 (Male, Jugular Vein)
AUC0-last (ng·h/mL) 215 ± 22.6 (Male)-
t1/2 (h) --
Vd (L/kg) --
CL (L/h/kg) --
Bioavailability (%) -~15 (Male)

Table 2: Pharmacokinetic Parameters of Metoprolol in Mice

ParameterIntravenous (IV) AdministrationOral (PO) AdministrationReference
Dose 2 mg/kg10 mg/kg
Cmax (ng/mL) -878.8 ± 75.5 (Male)
AUC (ng·h/mL) --
t1/2 (h) --
Vd (L/kg) --
CL (L/h/kg) --
Bioavailability (%) -~41 (Male)

Table 3: Pharmacokinetic Parameters of Metoprolol in Dogs

ParameterIntravenous (IV) AdministrationOral (PO) AdministrationReference
Dose -Single Oral Dose
Cmax (ng/mL) -349.12 ± 78.04
AUC (ng·h/mL) --
t1/2 (h) 1.33 ± 0.40-
Vdss (L/kg) 1.04 ± 0.4-
CL (L/h) 6.55 ± 2.21-
Bioavailability (%) --

Table 4: Pharmacokinetic Parameters of Metoprolol in Rabbits

ParameterIntravenous (IV) Administration (Normal Liver Function)Reference
Dose 3.2 mg/kg
Cmax (ng/mL) -
AUC (mg·h/L) 0.9
t1/2 (h) 0.54 - 0.96
Vd (L/kg) -
CL (L/h/kg) 3.7
Bioavailability (%) -

Table 5: Pharmacokinetic Parameters of Metoprolol in Göttingen Minipigs (Conscious)

ParameterIntravenous (IV) AdministrationBuccal Administration (pH 8.9)Reference
Dose -5 mg/kg
Cmax (ng/mL) --
AUC0→last (ng·min/mL) 95,346 ± 5,555-
Tmax (min) -35 ± 5
Vd (L/kg) 1470 ± 57-
CL (mL/min/kg) 21.0 ± 0.1-
Bioavailability (%) -20.7 ± 4.0 (Anaesthetised)

Pharmacodynamics of Metoprolol in Preclinical Models

The primary pharmacodynamic effect of metoprolol is the reduction of heart rate and blood pressure due to its selective antagonism of β1-adrenergic receptors in the heart. The extent of these effects is dose-dependent and varies among species.

Table 6: Pharmacodynamic Parameters of Metoprolol in Preclinical Models

SpeciesDosePharmacodynamic EffectReference
Dog -Heart Rate: Emax: 48.7 ± 18.8 beats/min reduction, EC50: 113.5 ± 78.7 ng/mL
PR Interval: Emax: 26.3 ± 4.7 msec prolongation, EC50: 88.8 ± 82.3 ng/mL
Rabbit 3.2 mg/kg i.v.Rapid heart rate fall of approximately 90 beats/min
Mouse 3 mg/kg i.v.~10% reduction in heart rate

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable preclinical data. Below are detailed methodologies for key experiments cited in this guide.

Pharmacokinetic Study in Rats (Oral and Intravenous Administration)

1. Animal Model:

  • Species: Sprague-Dawley rats.

  • Sex: Male and female.

  • Housing: Maintained under standard laboratory conditions with a 12-hour light/dark cycle, temperature at 25±2°C, and humidity at 50±20%. Provided with a proper diet and unlimited water.

2. Drug Formulation and Administration:

  • Vehicle: Normal saline (0.9% NaCl in water).

  • Oral Administration: Metoprolol tartrate at a dose of 5 mg/kg administered via oral gavage. The volume factor is 10 mL/kg.

  • Intravenous Administration: Metoprolol tartrate at a dose of 1 mg/kg administered as a bolus injection.

3. Blood Sampling:

  • For conscious animals, surgical cannulation of the jugular or femoral vein is performed three days prior to the study.

  • Blood samples are collected at predetermined time points, typically including 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose for oral administration. For intravenous administration, earlier time points such as 0.033 hours are included.

  • Blood is collected into tubes containing an anticoagulant and immediately centrifuged to separate plasma.

  • Plasma samples are stored at -70°C until analysis.

4. Bioanalysis:

  • Plasma concentrations of metoprolol are determined using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, Vd, and CL are calculated using non-compartmental analysis.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal Acclimatization Animal Acclimatization Surgical Cannulation (optional) Surgical Cannulation (optional) Animal Acclimatization->Surgical Cannulation (optional) Dose Administration (PO or IV) Dose Administration (PO or IV) Surgical Cannulation (optional)->Dose Administration (PO or IV) Drug Formulation Drug Formulation Drug Formulation->Dose Administration (PO or IV) Blood Sampling (Time Points) Blood Sampling (Time Points) Dose Administration (PO or IV)->Blood Sampling (Time Points) Plasma Separation Plasma Separation Blood Sampling (Time Points)->Plasma Separation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) PK Analysis PK Analysis Bioanalysis (LC-MS/MS)->PK Analysis

Beyond Beta-Blockade: An In-depth Technical Guide to the Novel Therapeutic Targets of Metoprolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol, a cardioselective β1-adrenergic receptor antagonist, has been a cornerstone in cardiovascular medicine for decades. Its primary mechanism of action, the competitive blockade of beta-1 adrenergic receptors, is well-established and effectively reduces heart rate, myocardial contractility, and blood pressure. However, a growing body of evidence suggests that the therapeutic benefits of metoprolol may extend beyond this classical pathway. Emerging research has begun to uncover a range of non-canonical targets and cellular effects that contribute to its cardioprotective and potentially broader therapeutic profile.

This technical guide provides a comprehensive overview of these novel therapeutic targets of metoprolol, moving beyond its beta-blockade effects. We will delve into its anti-inflammatory, antioxidant, and endothelial function-modulating properties, as well as its influence on cardiac remodeling, ion channel activity, and even its potential anti-proliferative effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying molecular mechanisms, quantitative data from key studies, and the experimental protocols used to elucidate these findings.

Anti-inflammatory Effects

Metoprolol has demonstrated significant anti-inflammatory properties that are independent of its beta-adrenergic receptor blockade. These effects are mediated through the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory cytokine expression.

One of the central mechanisms of metoprolol's anti-inflammatory action is the inhibition of the NF-κB signaling cascade. In human cardiomyocytes, metoprolol has been shown to dampen the inflammatory response induced by TNF-α by inhibiting the NF-κB signaling pathway, an effect mediated through β-arrestin2 biased agonism. This leads to a significant decrease in the expression of downstream pro-inflammatory cytokines such as IL-1β and IL-6.

Furthermore, in a model of high-glucose-treated human microvascular retinal endothelial cells, metoprolol was found to reduce the mRNA levels of TNF-α, IL-1β, and VEGF. This anti-inflammatory and anti-angiogenic activity is linked to the downregulation of the pro-inflammatory ERK1/2/cPLA2/COX2 axis.

Quantitative Data: Anti-inflammatory Effects of Metoprolol
ParameterCell/SystemTreatment/ConditionsResultReference(s)
TNF-α mRNA levelsHuman Retinal Endothelial Cells (HREC)High Glucose (25 mM) + Metoprolol (10 µM)~39% reduction compared to high glucose alone
IL-1β mRNA levelsHuman Retinal Endothelial Cells (HREC)High Glucose (25 mM) + Metoprolol (10 µM)~43% reduction compared to high glucose alone
VEGF mRNA levelsHuman Retinal Endothelial Cells (HREC)High Glucose (25 mM) + Metoprolol (10 µM)~54% reduction compared to high glucose alone
NF-κB expressionHuman induced pluripotent stem cell-derived cardiomyocytes (hiCMs)TNF-α + MetoprololSignificant decrease compared to TNF-α alone
IL-1β expressionHuman induced pluripotent stem cell-derived cardiomyocytes (hiCMs)TNF-α + MetoprololSignificant decrease compared to TNF-α alone
IL-6 expressionHuman induced pluripotent stem cell-derived cardiomyocytes (hiCMs)TNF-α + MetoprololSignificant decrease compared to TNF-α alone
Experimental Protocol: Quantification of Cytokine mRNA by qRT-PCR

This protocol outlines the general steps for quantifying the mRNA expression of inflammatory cytokines like TNF-α, IL-1β, and VEGF in cultured cells treated with metoprolol.

1. Cell Culture and Treatment:

  • Culture human retinal endothelial cells (HREC) in appropriate media.

  • Treat cells with normal glucose (5 mM) or high glucose (25 mM) in the presence or absence of metoprolol (10 µM) for a specified duration (e.g., 48 hours).

2. RNA Extraction:

  • Lyse the cells using a suitable lysis buffer (e.g., TRIzol).

  • Extract total RNA using a standard phenol-chloroform extraction method followed by isopropanol precipitation.

  • Resuspend the RNA pellet in RNase-free water and quantify the RNA concentration and purity using a spectrophotometer.

3. cDNA Synthesis:

  • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers according to the manufacturer's instructions.

4. Quantitative Real-Time PCR (qRT-PCR):

  • Prepare the PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (TNF-α, IL-1β, VEGF) and a reference gene (e.g., 18S rRNA or GAPDH), and a suitable SYBR Green or TaqMan master mix.

  • Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the control group.

Signaling Pathway Diagram: Metoprolol's Anti-inflammatory Action

Metoprolol's impact on cellular signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Metoprolol's Impact on Cellular Signaling Pathways

Abstract

Metoprolol, a cardioselective β1-adrenergic receptor (β1-AR) antagonist, is a cornerstone in the management of cardiovascular diseases. Its therapeutic efficacy is primarily attributed to the canonical G-protein-dependent signaling pathway, where it competitively inhibits catecholamine binding, leading to reduced heart rate and myocardial contractility. However, emerging research has unveiled a more complex signaling paradigm. Metoprolol acts as a biased ligand, capable of initiating G-protein-independent signaling cascades through the β-arrestin pathway. This guide provides a comprehensive technical overview of the multifaceted impact of metoprolol on key cellular signaling pathways, including the canonical G-protein-dependent route, β-arrestin-mediated biased signaling, and its modulatory effects on MAPK/ERK, inflammatory, and apoptotic pathways. We present quantitative data in structured tables, detail relevant experimental protocols, and provide visual diagrams of these intricate networks to support researchers, scientists, and drug development professionals.

The Canonical G-Protein-Dependent Signaling Pathway

Metoprolol's primary mechanism of action involves the competitive antagonism of the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue. In its resting state, the β1-AR is coupled to a stimulatory G-protein (Gs). The binding of endogenous catecholamines, such as norepinephrine and epinephrine, activates the Gs protein. This activation stimulates adenylyl cyclase (AC) to convert ATP into cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels and phospholamban, ultimately leading to increased heart rate (chronotropy) and contractility (inotropy).

Metoprolol blocks this cascade by preventing catecholamine binding to the β1-AR, thereby inhibiting the entire downstream signaling pathway. This results in decreased cAMP production, reduced PKA activity, and a subsequent reduction in cardiac workload and oxygen demand.

G_Protein_Dependent_Pathway cluster_receptor β1-Adrenergic Receptor Signaling cluster_downstream Intracellular Cascade Metoprolol Metoprolol b1AR β1-AR Metoprolol->b1AR Blocks Catecholamines Catecholamines (Norepinephrine, Epinephrine) Catecholamines->b1AR Activates Gs Gs Protein b1AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Ca²⁺ Influx PKA->Calcium Phosphorylates Channels Response Increased Heart Rate & Contractility Calcium->Response

Caption: Canonical G-protein-dependent pathway blocked by metoprolol.
Quantitative Effects of Metoprolol on G-Protein-Dependent Signaling

ParameterEffect of MetoprololCell/System TypeReference
cAMP ProductionDecreaseCardiac Tissue
PKA ActivationDecreaseCardiac Myocytes
Heart RateDecreaseIn vivo (Human/Animal)
Myocardial ContractilityDecreaseIn vivo (Human/Animal)
Experimental Protocol: cAMP Measurement Assay

Objective: To quantify the change in intracellular cAMP levels in response to β1-AR stimulation and metoprolol inhibition.

  • Cell Culture: Plate human or rat cardiomyocytes in 96-well plates and culture until confluent.

  • Pre-treatment: Starve cells in a serum-free medium for 2-4 hours. Pre-incubate cells with varying concentrations of metoprolol or a vehicle control for 30 minutes.

  • Stimulation: Add a β-agonist like isoproterenol (a non-selective β-agonist) or norepinephrine to stimulate the β1-AR. Incubate for 15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., a competitive ELISA or HTRF-based kit).

  • Quantification: Follow the manufacturer's protocol to measure cAMP concentration. This typically involves a competitive binding reaction where free cAMP from the sample competes with a labeled cAMP conjugate for binding to a specific antibody.

  • Data Analysis: Generate a standard curve using known cAMP concentrations. Calculate the cAMP concentration in the samples and normalize to the total protein content per well. Analyze the dose-dependent inhibitory effect of metoprolol.

Biased Agonism: G-Protein-Independent Signaling via β-Arrestin

Beyond its role as a classical antagonist, metoprolol exhibits properties of a "biased ligand". This means it can selectively activate certain downstream signaling pathways while blocking others. Specifically, metoprolol has been shown to induce a G-protein-independent signaling cascade mediated by G protein-coupled receptor kinase 5 (GRK5) and β-arrestin2.

Upon metoprolol binding, the β1-AR can adopt a specific conformation that promotes its phosphorylation by GRK5. This phosphorylated receptor then serves as a docking site for β-arrestin2. The formation of this β1-AR/β-arrestin2 complex can initiate distinct cellular responses. This pathway has been implicated in both pathological and potentially protective effects, including the induction of cardiac fibrosis and the modulation of inflammatory responses.

Biased_Agonism_Pathway cluster_receptor β1-AR Biased Signaling cluster_cascade β-Arrestin Pathway Metoprolol Metoprolol b1AR β1-AR Metoprolol->b1AR Binds GRK5 GRK5 b1AR->GRK5 Recruits GRK5->b1AR Phosphorylates b1AR_P Phosphorylated β1-AR b_Arrestin2 β-Arrestin2 b1AR_P->b_Arrestin2 Recruits Complex β1-AR / β-Arrestin2 Complex b1AR_P->Complex b_Arrestin2->Complex Fibrosis Cardiac Fibrosis (e.g., ↑ Fibrotic Genes) Complex->Fibrosis Inflammation Anti-inflammatory Effect (e.g., ↓ NF-κB) Complex->Inflammation

Caption: Metoprolol-induced G-protein-independent β-arrestin2 signaling.
Metoprolol's Impact via β-Arrestin2 Signaling

| Downstream Effect | Key Molecules

Physicochemical Properties of Metoprolol for Drug Formulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Metoprolol and its common salt forms, Metoprolol Tartrate and Metoprolol Succinate. Understanding these properties is fundamental for the rational design and development of robust and effective pharmaceutical formulations. This document outlines key quantitative data, details the experimental protocols for their determination, and visually represents complex workflows and pathways to aid in research and development.

Core Physicochemical Data

The selection of a drug candidate for a specific dosage form is heavily influenced by its intrinsic physicochemical characteristics. For Metoprolol, a selective β1-adrenergic receptor blocker, properties such as solubility, pKa, melting point, and partition coefficient are critical determinants of its formulation strategy, impacting everything from dissolution rate and bioavailability to the choice between immediate and extended-release profiles. The data presented below has been compiled for Metoprolol and its commonly used tartrate and succinate salts.

PropertyMetoprolol (Base)Metoprolol TartrateMetoprolol Succinate
Molecular Formula C₁₅H₂₅NO₃(C₁₅H₂₅NO₃)₂·C₄H₆O₆(C₁₅H₂₅NO₃)₂·C₄H₆O₄
Molecular Weight ( g/mol ) 267.36684.82652.82
Melting Point (°C) ~120120 - 125.29~136
pKa 9.67 - 9.7--
LogP (octanol/water) 1.88 - 2.15--
SolventSolubility of Metoprolol TartrateSolubility of Metoprolol Succinate
Water >1000 mg/mLFreely soluble
Methanol >500 mg/mLSoluble
Ethanol 31 mg/mL (at 25°C)Sparingly soluble
Chloroform 496 mg/mLSlightly soluble
Acetone 1.1 mg/mLPractically insoluble
Phosphate Buffer (pH 6.8) -Soluble
DMSO 100 mg/mL (at 25°C)Soluble

Experimental Protocols for Physicochemical Characterization

Accurate and reproducible determination of physicochemical properties is paramount in pre-formulation studies. The following sections detail the standard experimental methodologies for characterizing key attributes of Metoprolol.

Solubility Determination by UV-Vis Spectrophotometry

This method is widely used to quantify the solubility of a drug in various solvents by measuring its absorbance at a specific wavelength.

Methodology:

  • Preparation of Standard Solutions: A stock solution of Metoprolol is prepared by accurately weighing and dissolving a known amount of the drug in the chosen solvent (e.g., distilled water, phosphate buffer). A series of standard solutions of known concentrations are then prepared by serial dilution of the stock solution.

  • Determination of λmax: A standard solution is scanned using a UV-Vis spectrophotometer over a specified wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For Metoprolol, the λmax is typically observed around 222-223 nm in aqueous media.

  • Calibration Curve Generation: The absorbance of each standard solution is measured at the determined λmax. A calibration curve is constructed by plotting absorbance versus concentration. The linearity of the curve should be established, and the regression equation determined.

  • Equilibrium Solubility Measurement: An excess amount of Metoprolol is added to a known volume of the solvent in a sealed container. The resulting suspension is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After reaching equilibrium, the solution is filtered to remove any undissolved solid. The filtrate is then appropriately diluted, and its absorbance is measured at the λmax.

  • Concentration Calculation: The concentration of Metoprolol in the saturated solution is calculated using the regression equation from the calibration curve. This concentration represents the equilibrium solubility of the drug in the tested solvent.

pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the dissociation constant (pKa) of ionizable drugs like Metoprolol.

Methodology:

  • Instrument Calibration: A potentiometer is calibrated using standard aqueous buffers of known pH values (typically pH 4, 7, and 10) to ensure accurate pH measurements.

  • Sample Preparation: A solution of Metoprolol of a known concentration (e.g., 1 mM) is prepared in a suitable solvent, typically purified water. The ionic strength of the solution is maintained at a constant level using an inert salt solution like 0.15 M potassium chloride.

  • Titration Setup: The Metoprolol solution is placed in a reaction vessel equipped with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

  • Titration Process: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. For a basic drug like Metoprolol, titration is typically carried out with a strong acid. The titrant is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the drug is ionized.

Melting Point and Polymorphism Analysis by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to determine the melting point and investigate the polymorphic forms of a drug substance.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the Metoprolol sample (typically 3-5 mg) is placed into an aluminum DSC pan. The pan is then hermetically sealed or crimped.

  • Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium). A reference pan (usually empty) is placed in the reference furnace.

  • Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis: The resulting thermogram shows endothermic and exothermic events. The melting point is identified as the onset or peak of the endothermic melting transition. The presence of multiple melting endotherms or other thermal events can indicate the presence of different polymorphic forms.

Partition Coefficient (LogP) Determination by Shake-Flask Method

The shake-flask method is the traditional and "gold standard" technique for determining the octanol-water partition coefficient (LogP), a measure of a drug's lipophilicity.

Methodology:

  • Phase Saturation: n-Octanol and an aqueous buffer (typically phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Drug Solution Preparation: A stock solution of Metoprolol is prepared in the pre-saturated aqueous phase.

  • Partitioning: A known volume of the Metoprolol solution is mixed with a known volume of the pre-saturated n-octanol in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the drug between the two phases and then allowed to stand for complete phase separation.

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of Metoprolol in the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC. The concentration in the octanol phase can be determined directly or by difference.

  • LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the drug in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Visualizing Key Processes and Relationships

To facilitate a deeper understanding of the experimental procedures and the biological context of Metoprolol, the following diagrams have been generated using Graphviz.

Experimental Workflows

Methodological & Application

Application Notes and Protocols for Metoprolol Dosage Calculations in Murine Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing metoprolol in preclinical murine models of heart failure. The following sections detail dosage calculations, administration protocols, and the underlying signaling pathways affected by metoprolol treatment.

Data Presentation: Metoprolol Dosage in Murine Heart Failure Models

The following tables summarize quantitative data on metoprolol dosage and administration from cited preclinical studies. It is crucial to note that the optimal dose can vary depending on the specific mouse strain, the heart failure model, the metoprolol salt used, and the intended therapeutic effect.

Table 1: Oral Administration of Metoprolol

Heart Failure ModelMouse StrainMetoprolol SaltDosageVehicleFrequencyDurationOutcome Reference
Dilated Cardiomyopathy (Troponin T mutation)Knock-inMetoprolol Tartrate10-30 mg/kg/day0.25% methylcellulose solutionOnce dailyNot specifiedExtended survival
Duchenne Muscular DystrophymdxNot specified2.5 mg/kg/dayNot specifiedNot specified8 weeksWorsening right ventricular function

Table 2: Systemic Administration of Metoprolol

Administration RouteMouse StrainMetoprolol SaltDosageOutcome Reference
Intravenous InjectionAnesthetized miceMetoprolol Tartrate3 mg/kgReduced heart rate, stroke volume, and cardiac output
Osmotic MinipumpsC57BL/6Not specified1.4, 2.5, or 4.1 mg/kg/hourDose-dependent reduction in heart rate

Note on Metoprolol Salts: Metoprolol is available in different salt forms, primarily tartrate and succinate, which have different release characteristics. Metoprolol tartrate is an immediate-release formulation, while metoprolol succinate is an extended-release form. This distinction is critical for study design, as it affects dosing frequency and plasma concentration profiles. For heart failure treatment in humans, metoprolol succinate is the approved option.

Experimental Protocols

Detailed methodologies for inducing heart failure in murine models are essential for reproducible and reliable results. Below are protocols for two commonly used surgical models and a description of a genetic model.

Protocol 1: Transverse Aortic Constriction (TAC) to Induce Pressure Overload Heart Failure

The TAC model creates a pressure overload on the left ventricle, leading to hypertrophy and subsequent heart failure.

Materials:

  • Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)

  • Heating pad

  • Surgical tools (forceps, scissors, needle holder, retractors)

  • Suture material (e.g., 6-0 or 7-0 silk)

  • Blunted 27-gauge needle

  • Betadine and 70% ethanol

  • Analgesics (e.g., buprenorphine, meloxicam)

Procedure:

  • Anesthetize the mouse and confirm the depth of anesthesia.

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Shave the upper thoracic area and sterilize the surgical field with betadine and ethanol.

  • Make a small vertical incision at the suprasternal notch.

  • Carefully dissect to expose the aortic arch between the innominate and left common carotid arteries.

  • Pass a suture (e.g., 7-0 silk) under the aortic arch.

  • Place a blunted 27-gauge needle parallel to the aorta.

  • Tie the suture snugly around the aorta and the needle.

  • Quickly remove the needle to create a standardized constriction.

  • Close the chest and skin incisions in layers.

  • Provide post-operative analgesia and monitor the animal closely during recovery.

Protocol 2: Left Anterior Descending (LAD) Coronary Artery Ligation to Induce Myocardial Infarction

This model simulates a myocardial infarction by occluding a major coronary artery, leading to ischemic injury and subsequent heart failure.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Ventilator

  • Heating pad

  • Surgical microscope

  • Surgical tools (forceps, scissors, needle holder, retractors)

  • Suture material (e.g., 8-0 prolene)

  • Betadine and 70% ethanol

  • Analgesics

Procedure:

  • Anesthetize the mouse, intubate, and connect to a ventilator.

  • Place the mouse in a supine or right lateral position on a heating pad.

  • Shave the left thoracic area and sterilize the surgical site.

  • Perform a left thoracotomy between the third and fourth ribs to expose the heart.

  • Gently remove the pericardium to visualize the LAD artery.

  • Pass a suture (e.g., 8-0 prolene) under the LAD.

  • Ligate the artery to induce ischemia. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.

  • Close the chest cavity, ensuring to evacuate any air.

  • Close the skin incision.

  • Administer post-operative analgesics and monitor the animal.

Model 3: Genetic Model of Dilated Cardiomyopathy (DCM)

Knock-in mouse models with specific mutations, such as in the cardiac troponin T (TNNT2) gene, can spontaneously develop DCM. These models offer a genetic basis for heart failure that can mimic human inherited cardiomyopathies. For instance, a deletion mutation (ΔK210) in the TNNT2 gene leads to decreased myofilament Ca2+ sensitivity and the development of DCM.

Signaling Pathways and Visualization

Metoprolol is a selective β1-adrenergic receptor antagonist. In heart failure, the sympathetic nervous system is chronically activated, leading to excessive stimulation of β1-adrenergic receptors in the heart. This chronic stimulation is initially compensatory but eventually becomes maladaptive, contributing to cardiac remodeling and dysfunction.

Metoprolol blocks the binding of catecholamines (norepinephrine and epinephrine) to β1-adrenergic receptors. This action inhibits the downstream signaling cascade involving Gs proteins, adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA). By inhibiting this pathway, metoprolol reduces heart rate, myocardial contractility, and blood pressure, thereby decreasing the workload on the failing heart.

Below are Graphviz diagrams illustrating the experimental workflow for a typical preclinical study and the β1-adrenergic signaling pathway affected by metoprolol.

Application Notes and Protocols for Studying Metoprolol Resistance Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol is a widely prescribed beta-blocker for the management of cardiovascular diseases such as hypertension, angina, and heart failure. Its therapeutic efficacy relies on its selective antagonism of the β1-adrenergic receptor (ADRB1), leading to decreased heart rate and myocardial contractility. However, a significant variability in patient response to metoprolol exists, with some individuals exhibiting resistance, thereby limiting its clinical utility. The primary enzyme responsible for metoprolol metabolism is cytochrome P450 2D6 (CYP2D6), and genetic variations within the CYP2D6 gene are known to significantly influence drug clearance and patient response. Beyond metabolizing enzymes, other genetic factors may contribute to de novo or acquired resistance.

The advent of CRISPR-Cas9 genome editing technology offers powerful tools to systematically investigate the genetic basis of metoprolol resistance. CRISPR-based approaches, including genome-wide loss-of-function screens, targeted gene knockouts, and the generation of specific single nucleotide polymorphisms (SNPs), can identify novel genes and pathways that modulate cellular sensitivity to metoprolol. These investigations can elucidate mechanisms of resistance, identify novel drug targets for combination therapies, and aid in the development of personalized medicine strategies.

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 methodologies to study metoprolol resistance in relevant cellular models.

Application 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Genes Conferring Metoprolol Resistance

A genome-wide CRISPR-Cas9 knockout screen is a powerful, unbiased approach to identify genes whose loss confers resistance to a drug. In this application, a pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of cells. The cells are then treated with a cytotoxic concentration of metoprolol. Cells that acquire resistance due to the knockout of a specific gene will survive and proliferate, becoming enriched in the population. Deep sequencing of the sgRNAs present in the surviving cell population compared to a control population reveals the genes whose knockout confers metoprolol resistance.

Experimental Workflow

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Metoprolol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the oral bioavailability of Metoprolol in its various formulations. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of Metoprolol and why can it be low?

Metoprolol undergoes significant first-pass metabolism in the liver, which is the primary reason for its reduced oral bioavailability. The bioavailability of an oral dose of metoprolol tartrate is approximately 50%, while the succinate salt is about 40%. Food can enhance the bioavailability of both metoprolol tartrate and succinate.

Q2: What are the main differences between Metoprolol Tartrate and Metoprolol Succinate in terms of formulation and bioavailability?

Metoprolol tartrate is typically formulated as an immediate-release (IR) tablet, requiring multiple daily doses, while metoprolol succinate is an extended-release (ER) formulation designed for once-daily administration. The ER formulation of metoprolol succinate provides more consistent plasma concentrations over a 24-hour period. Despite a potentially lower bioavailability compared to the IR form due to a greater first-pass effect from slower absorption, the ER formulation offers a smoother degree of β1-blockade.

Q3: What are the key challenges in developing an extended-release (ER) formulation for Metoprolol?

A primary challenge is Metoprolol's high water solubility. Creating a formulation that slowly releases a highly soluble drug over 24 hours is difficult, as the drug tends to dissolve and be released quickly. Another challenge is mimicking the sophisticated release mechanism of the innovator product to achieve bioequivalence.

Q4: What are some advanced formulation strategies to improve Metoprolol's bioavailability?

Several novel drug delivery systems have been explored:

  • Sublingual Films/Tablets: This approach aims to bypass first-pass metabolism by allowing the drug to be absorbed directly into the systemic circulation through the sublingual mucosa. Studies have shown that sublingual films can significantly increase the absolute bioavailability of metoprolol tartrate to over 90%.

  • Floating Tablets: These are gastro-retentive drug delivery systems designed to prolong the residence time of the dosage form in the stomach, which can improve the oral bioavailability of drugs primarily absorbed in the upper gastrointestinal tract.

  • Sustained-Release Microcapsules: Encapsulating Metoprolol in microcapsules can modulate its release, enhance stability, and potentially reduce gastrointestinal irritation.

  • Niosomal Formulations: Encapsulating Metoprolol in niosomes, which are non-ionic surfactant-based vesicles, has been shown to prolong the drug's release and enhance its bioavailability when delivered via sublingual films.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and testing of Metoprolol oral dosage forms.

Problem Possible Causes Troubleshooting Steps
Variable drug release profiles between batches of extended-release tablets. Inconsistent particle size of the active pharmaceutical ingredient (API) or excipients. Variations in the manufacturing process (e.g., granulation, compression force).Ensure consistent API and excipient particle size distribution. Validate and strictly control all manufacturing process parameters. Implement Quality by Design (QbD) principles to identify and control critical process parameters.
Failure to achieve bioequivalence with the reference product in vivo. Differences in the in vitro dissolution profile. Use of different excipients that may affect drug absorption. Inadequate control of the release-controlling polymer.Optimize the formulation to closely match the dissolution profile of the reference product under various pH conditions. Conduct thorough excipient compatibility studies. Carefully select and control the concentration of hydrophilic and hydrophobic polymers in the matrix.
Low entrapment efficiency in microcapsule or niosome formulations. Suboptimal ratio of drug to polymer/surfactant. Inappropriate solvent selection or evaporation rate during preparation. Issues with the emulsification process.Systematically vary the drug-to-carrier ratio to find the optimal loading capacity. Optimize the solvent system and evaporation/diffusion parameters. Adjust stirring speed and homogenization time to achieve the desired particle size and encapsulation.
Poor buoyancy in floating tablet formulations. Insufficient amount of gas-generating agent or low-density polymer. Tablet density is too high.Increase the concentration of the gas-generating agent (e.g., sodium bicarbonate) or the low-density polymer (e.g., HPMC, PEO). Adjust the filler and other excipients to reduce the overall tablet density.

Data Presentation

Table 1: Pharmacokinetic Parameters of Different Metoprolol Formulations

Formulation TypeSalt FormCmax (ng/mL)Tmax (hr)Absolute Bioavailability (%)Reference
IntravenousTartrate-~0.33100
Oral Immediate-Release TabletTartrateVaries1-2~50
Oral Extended-Release TabletSuccinateLower than IRDelayed~40 (relative to IV), 68-102 (relative to IR)
Sublingual Niosomal FilmTartrateHigher than oral tablet-91.06 ± 13.28
Oral Floating Tablet (Optimized)Succinate135.2 ± 11.28.0 ± 1.0Higher than marketed SR tablet

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Extended-Release Metoprolol Succinate Tablets

This protocol is based on standard pharmacopeial methods for assessing the drug release from extended-release formulations.

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of phosphate buffer, pH 6.8.

  • Apparatus Speed: 50 RPM.

  • Temperature: 37 ± 0.5 °C.

  • Procedure:

    • Place one tablet in each of the six dissolution vessels.

    • Withdraw 5 mL samples at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours).

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm filter.

    • Analyze the samples for Metoprolol concentration using a validated HPLC-UV method at a suitable wavelength (e.g., 223 nm).

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Protocol 2: Preparation of Sublingual Fast-Dissolving Films

This protocol outlines the solvent casting method for preparing sublingual films.

  • Materials: Metoprolol salt, film-forming polymer (e.g., HPMC E15), plasticizer (e.g., propylene glycol), solvent (e.g., distilled water), and other excipients as needed (e.g., sweeteners, flavoring agents).

  • Procedure:

    • Accurately weigh the film-forming polymer and dissolve it in the specified volume of solvent with constant stirring to form a homogenous solution.

    • Add the plasticizer to the polymer solution and mix thoroughly.

    • Dissolve the accurately weighed Metoprolol in the polymer-plasticizer solution.

    • Add any other excipients and stir until a clear, viscous solution is obtained.

    • Allow the solution to stand to remove any air bubbles.

    • Pour the solution into a petri dish or onto a suitable casting surface.

    • Dry the film in an oven at a controlled temperature (e.g., 40-60 °C) until the solvent has completely evaporated.

    • Carefully remove the dried film and cut it into the desired size for dosage.

  • Evaluation: Evaluate the films for thickness, folding endurance, surface pH, drug content uniformity, and in vitro disintegration and dissolution.

Visualizations

Technical Support Center: Accurate Metoprolol Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate analysis of metoprolol and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on refining your analytical methods. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions to problems that may arise during the LC-MS/MS analysis of metoprolol and its metabolites.

Q1: I am observing poor peak shapes (tailing or fronting) for metoprolol and its metabolites. What are the likely causes and how can I fix this?

A1: Poor peak shape is a common issue that can compromise the resolution and accuracy of your analysis. The potential causes can be categorized into chromatographic issues and issues with the sample itself.

  • Chromatographic Causes & Solutions:

    • Column Degradation: Over time, the stationary phase of the analytical column can degrade, leading to peak tailing. If you observe that all peaks in your chromatogram are tailing, it might be time to replace the column. Using a guard column can help extend the life of your analytical column.

    • Contamination: Buildup of contaminants from the sample matrix on the column frit or the head of the column can cause peak distortion. Try back-flushing the column to remove particulates. If the problem persists, the column may need to be replaced.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of metoprolol and its metabolites, influencing their interaction with the stationary phase. Ensure your mobile phase is adequately buffered to maintain a consistent pH. For basic compounds like metoprolol, a mobile phase with a slightly acidic pH (e.g., using formic acid) is often used to promote good peak shape.

    • Secondary Interactions: Basic analytes like metoprolol can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing. Using a column with end-capping or a mobile phase containing a competing base can help mitigate these interactions.

  • Sample-Related Causes & Solutions:

    • Injection Solvent Mismatch: If the solvent used to dissolve your final extracted sample is significantly stronger than your initial mobile phase, it can cause peak distortion. Your injection solvent should be as weak as, or weaker than, the mobile phase to ensure proper focusing of the analyte band at the head of the column.

    • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to fronting peaks. If you observe this, try diluting your sample and re-injecting.

Q2: My results are showing high variability and poor reproducibility. What could be the cause?

A2: High variability is often linked to inconsistent sample preparation or matrix effects.

  • Matrix Effects: The co-elution of endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of your target analytes in the mass spectrometer source, leading to inaccurate and irreproducible results.

    • Solution: To mitigate matrix effects, consider the following:

      • Improve Sample Cleanup: Employ a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation is a simpler method but may not be as effective at removing phospholipids, a major source of matrix effects.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., metoprolol-d7) is the gold standard for correcting for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement, allowing for accurate quantification.

      • Chromatographic Separation: Optimize your chromatographic method to separate the analytes from the regions where matrix components elute.

Q3: I am experiencing low sensitivity for metoprolol and its metabolites. How can I improve my signal intensity?

A3: Low sensitivity can be a result of suboptimal instrument parameters, inefficient sample preparation, or issues with the mobile phase.

  • Mass Spectrometer Optimization:

    • Source Parameters: The ion source parameters (e.g., spray voltage, gas flows, temperature) have a significant impact on ionization efficiency. These should be optimized by infusing a standard solution of metoprolol and its metabolites directly into the mass spectrometer.

    • MRM Transitions: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions for your analytes.

  • Sample Preparation:

    • Extraction Recovery: Your sample preparation method should provide high and consistent recovery of the analytes. Evaluate the recovery of your chosen method by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

    • Sample Concentration: If sensitivity is still an issue after optimizing other parameters, you may need to concentrate your sample. This can be achieved by evaporating the solvent after extraction and reconstituting in a smaller volume of a weak solvent.

  • Mobile Phase:

    • Composition: The composition of the mobile phase, including the organic solvent and additives, can affect ionization efficiency. For positive electrospray ionization (ESI), which is typically used for metoprolol, a mobile phase containing a small amount of a weak acid like formic acid can enhance protonation and improve signal intensity.

    • Purity: Use high-purity, LC-MS grade solvents and additives to minimize background noise and the formation of adducts that can reduce the signal of the protonated molecule.

Quantitative Data Summary

The following tables summarize typical mass spectrometric parameters for the analysis of metoprolol and its major metabolites. Note that optimal values may vary depending on the specific instrument and experimental conditions.

Table 1: Multiple Reaction Monitoring (MRM) Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Metoprolol268.2116.120Positive
α-Hydroxymetoprolol284.2116.122Positive
O-Desmethylmetoprolol254.2116.121Positive
Metoprolol-d7 (IS)275.2123.120Positive

Experimental Protocols

This section provides detailed methodologies for common sample preparation and LC-MS/MS analysis of metoprolol and its metabolites in human plasma.

Protocol 1: Protein Precipitation Sample Preparation

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (e.g., 100 ng/mL metoprolol-d7 in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS

Technical Support Center: Minimizing Off-Target Effects of Metoprolol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Metoprolol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of Metoprolol in cell culture?

A1: Metoprolol, a selective β1-adrenergic receptor blocker, can induce several off-target effects in in vitro models. The most commonly reported effects include cytotoxicity in various cancer cell lines, often in a dose- and time-dependent manner. Metoprolol has also been shown to induce apoptosis through the mitochondrial pathway. A significant off-target effect is the inhibition of the 7-dehydrocholesterol reductase (DHCR7) enzyme, leading to disruptions in sterol biosynthesis. Additionally, Metoprolol can influence the mTOR signaling pathway, a key regulator of cell growth and metabolism.

Q2: At what concentrations are the cytotoxic effects of Metoprolol typically observed?

A2: The cytotoxic concentrations of Metoprolol vary depending on the cell line and the duration of exposure. For instance, in MOLT-4 human leukemic cells, significant cytotoxicity is observed at concentrations of 1000 µg/ml (3740.14 µM) after 48 hours, and at ≥100 µg/ml (≥374.01 µM) after 72 hours. In U937 human leukemic cells, cytotoxicity is detected at 1000 µg/ml after 48 hours and at ≥500 µg/ml (≥1870.07 µM) after 72 hours of incubation. For non-small cell lung cancer cell lines A549 and H1299, Metoprolol at a concentration of 50 µM has been shown to induce apoptosis.

Q3: How can I minimize the off-target effects of Metoprolol in my experiments?

A3: To minimize off-target effects, it is crucial to carefully optimize the experimental conditions. This includes determining the minimal effective concentration of Metoprolol for the desired on-target effect while minimizing off-target responses. Performing a dose-response curve is essential. Using the lowest effective concentration for the shortest necessary duration can help reduce unintended consequences. Additionally, consider using more selective beta-blockers if the off-target effects interfere with the experimental goals.

Q4: Are there any alternatives to Metoprolol with potentially fewer off-target effects?

A4: The choice of an alternative depends on the specific research question. Nebivolol, another beta-blocker, has been shown to be a more potent inhibitor of DHCR7 than Metoprolol, suggesting it may not be a suitable alternative if sterol biosynthesis is a concern. However, if the goal is to avoid the specific off-target profile of Metoprolol, other beta-blockers with different selectivity profiles or drugs from different classes that achieve the same on-target goal could be considered. A thorough literature review for compounds affecting your specific pathway of interest is recommended.

Troubleshooting Guides

Problem 1: High levels of unexpected cell death in Metoprolol-treated cultures.
  • Possible Cause: The concentration of Metoprolol used is cytotoxic to the specific cell line.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Conduct a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion assay) with a wide range of Metoprolol concentrations to determine the IC50 value for your cell line and experimental duration.

    • Optimize Incubation Time: Reduce the duration of Metoprolol exposure to the minimum time required to observe the desired on-target effect.

    • Lower the Concentration: Use a concentration of Metoprolol that is at or below the IC20 (the concentration that inhibits growth by 20%) to minimize widespread cell death while still potentially observing on-target effects.

Problem 2: Inconsistent or unexpected changes in gene or protein expression related to cell metabolism.
  • Possible Cause: Metoprolol is affecting off-target pathways such as sterol biosynthesis or mTOR signaling.

  • Troubleshooting Steps:

    • Validate with a Secondary Inhibitor: Use a structurally different β1-adrenergic receptor blocker to see if the same

Validation & Comparative

A Comparative Analysis of the Long-Term Safety Profiles of Metoprolol and Bisoprolol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review for researchers and drug development professionals.

Metoprolol and Bisoprolol are two widely prescribed beta-1 selective adrenergic receptor blockers integral to the management of cardiovascular diseases, notably heart failure and hypertension. While their efficacy in reducing morbidity and mortality is well-established, a nuanced understanding of their long-term safety and tolerability is critical for optimizing patient outcomes. This guide provides a detailed comparative analysis of the long-term safety profiles of Metoprolol and Bisoprolol, drawing upon data from pivotal clinical trials and observational studies.

Comparative Safety and Tolerability

Both Metoprolol and Bisoprolol are generally well-tolerated, with similar overall side effect profiles. The most frequently reported adverse events for both drugs include bradycardia, fatigue, and dizziness. However, some studies suggest that Bisoprolol may be associated with fewer central nervous system side effects, such as vivid dreams or depression, compared to Metoprolol.

A study comparing the two drugs in patients with Stage-1 Hypertension found comparable rates of adverse events, with 18% in the Bisoprolol group and 22% in the Metoprolol group. Discontinuation rates due to adverse events were also similar and not statistically significant between the two groups (4% for Bisoprolol vs. 6% for Metoprolol).

In the context of heart failure, both Metoprolol succinate (the extended-release formulation) and Bisoprolol have demonstrated favorable long-term safety. The landmark clinical trials, MERIT-HF for Metoprolol and CIBIS-II for Bisoprolol, established their roles in improving survival in this patient population.

Quantitative Comparison of Adverse Events

The following table summarizes the incidence of common adverse events reported in clinical trials and user reviews for Metoprolol and Bisoprolol. It is important to note that the data from user reviews are not clinically verified and may be subject to reporting bias.

Adverse EventMetoprololBisoprolol
Fatigue/Tiredness 9.2% - 16.4%9.2% - 17.6%
Dizziness 5.9% - 11.

Safety Operating Guide

Navigating the Safe Disposal of Teoprolol and Other Laboratory Pharmaceutical Waste

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for discarding substances like Teoprolol, a beta-blocker, is essential to prevent environmental contamination and ensure regulatory compliance. This guide provides a procedural, step-by-step approach to the safe disposal of non-hazardous pharmaceutical waste in a laboratory setting.

Core Disposal Procedures

The primary goal of pharmaceutical disposal is to prevent the active ingredients from entering the ecosystem, particularly water supplies. Improper disposal can lead to the contamination of water and soil, potentially harming wildlife and human health. Regulatory bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States provide guidelines for managing pharmaceutical waste.

Step 1: Waste Characterization

Before disposal, it is crucial to determine if the pharmaceutical waste is classified as hazardous or non-hazardous. Hazardous pharmaceutical waste includes substances that are ignitable, corrosive, reactive, or toxic. Most beta-blockers, unless mixed with a hazardous solvent, are typically considered non-hazardous waste. However, laboratory-specific waste streams must be evaluated against the Resource Conservation and Recovery Act (RCRA) criteria.

Step 2: Segregation of Waste

Proper segregation is fundamental to a safe disposal plan. Pharmaceutical waste should be collected in designated, clearly labeled, and sealed containers separate from general laboratory trash.

Step 3: Preferred Disposal Methods

The following are the recommended disposal routes for non-hazardous pharmaceutical waste, in order of preference:

  • Drug Take-Back Programs or a Reverse Distributor: The most secure and environmentally sound method is to use a drug take-back program or a DEA-registered reverse distributor. These services are equipped to handle and dispose of pharmaceuticals in accordance with all regulations.

  • Incineration: If a take-back program is not available, the next best option is incineration at a licensed facility. This method effectively destroys the active pharmaceutical ingredients. Arrangements should be made with a certified waste management vendor.

  • Landfill (as a last resort): Disposal in a permitted solid waste landfill is a less preferred but acceptable method for non-hazardous pharmaceuticals if other options are unavailable. To prepare the material for landfill disposal:

    • Do not flush the medication down the drain or toilet unless specifically instructed to do so by the manufacturer or regulatory agencies.

    • Remove the substance from its original packaging.

    • Mix the pharmaceutical with an unpalatable substance such as used coffee grounds, dirt, or kitty litter. This makes the mixture less appealing to children and animals.

    • Place the mixture in a sealed container, such as a plastic bag or an empty tub, to prevent leakage.

    • The sealed container can then be placed in the municipal solid waste.

Step 4: Documentation and Training

All disposal activities must be documented to maintain a clear record for regulatory compliance. Furthermore, all laboratory personnel handling pharmaceutical waste must be trained on these procedures and be aware of the specific regulations applicable to their facility.

Summary of Disposal Options

Disposal MethodLogistical ConsiderationsSafety & Environmental Considerations
Drug Take-Back Program / Reverse Distributor Requires contracting with a licensed third-party vendor.Most secure and environmentally protective option. Ensures regulatory compliance.
Licensed Incineration Requires a contract with a waste management facility permitted for pharmaceutical incineration.Effectively destroys active pharmaceutical ingredients, preventing environmental release.
Permitted Landfill Involves on-site preparation of the waste (mixing with an inert substance) before disposal in municipal trash.Least preferred method. Risk of environmental contamination if not prepared and contained properly.

Experimental Protocols

While this document focuses on disposal, the environmental fate of beta-blockers like the related compound metoprolol has been studied. For instance, aerobic biodegradation studies, such as ISO 7827-1984 (E), have been used to determine the persistence of these compounds in the environment. Such studies indicate that metoprolol is not readily biodegradable, highlighting the importance of proper disposal to prevent its accumulation in aquatic ecosystems.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of non-hazardous pharmaceutical waste in a laboratory setting.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Teoprolol
Reactant of Route 2
Reactant of Route 2
Teoprolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.